5-({4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid
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Overview
Description
5-[({4-[(2,6-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, morpholine, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({4-[(2,6-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger compound, often with the elimination of a small molecule such as water.
Substitution Reactions: These reactions involve the replacement of one functional group in a molecule with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[({4-[(2,6-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
5-[({4-[(2,6-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[({4-[(2,6-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[({4-[(2,6-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID include:
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
Ibuprofen: Another NSAID with a similar mechanism of action but different structural features.
Naproxen: An NSAID with similar anti-inflammatory properties but a different chemical structure.
Uniqueness
The uniqueness of 5-[({4-[(2,6-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H26Cl2N2O5 |
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Molecular Weight |
517.4 g/mol |
IUPAC Name |
5-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C26H26Cl2N2O5/c1-33-25-13-17(5-8-24(25)35-16-20-21(27)3-2-4-22(20)28)15-29-18-6-7-23(19(14-18)26(31)32)30-9-11-34-12-10-30/h2-8,13-14,29H,9-12,15-16H2,1H3,(H,31,32) |
InChI Key |
QADJBSHBFFUTIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)OCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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